2,4-Di-tert-butyl-6-[(4-methylanilino)methylidene]cyclohexa-2,4-dien-1-one
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Overview
Description
2,4-Di-tert-butyl-6-[(4-methylanilino)methylidene]cyclohexa-2,4-dien-1-one is an organic compound known for its unique structure and properties
Preparation Methods
The synthesis of 2,4-Di-tert-butyl-6-[(4-methylanilino)methylidene]cyclohexa-2,4-dien-1-one typically involves the reaction of 2,6-di-tert-butylphenol with 4-methoxybenzaldehyde in the presence of piperidine as a catalyst. The reaction is carried out in toluene at elevated temperatures, followed by purification through column chromatography to obtain the desired product .
Chemical Reactions Analysis
This compound undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can yield hydroquinone derivatives.
Substitution: Electrophilic substitution reactions can occur at the aromatic ring. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride.
Scientific Research Applications
2,4-Di-tert-butyl-6-[(4-methylanilino)methylidene]cyclohexa-2,4-dien-1-one has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.
Biology: The compound’s derivatives are studied for their potential biological activities.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of this compound involves its ability to undergo various chemical transformations due to its reactive functional groups. The molecular targets and pathways involved depend on the specific application and the nature of the derivatives formed .
Comparison with Similar Compounds
Similar compounds include:
2,4-Dimethyl-6-tert-butylphenol: Known for its antioxidant properties.
2,6-Di-tert-butyl-4-methylphenol: Commonly used as an antioxidant in various applications.
2,4-Di-tert-butyl-6-(hydroxymethyl)phenol: Another related compound with distinct chemical properties
Properties
CAS No. |
154289-86-8 |
---|---|
Molecular Formula |
C22H29NO |
Molecular Weight |
323.5 g/mol |
IUPAC Name |
2,4-ditert-butyl-6-[(4-methylphenyl)iminomethyl]phenol |
InChI |
InChI=1S/C22H29NO/c1-15-8-10-18(11-9-15)23-14-16-12-17(21(2,3)4)13-19(20(16)24)22(5,6)7/h8-14,24H,1-7H3 |
InChI Key |
HTCDWBTUXNYZTJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)N=CC2=C(C(=CC(=C2)C(C)(C)C)C(C)(C)C)O |
Origin of Product |
United States |
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